molecular formula C18H16FN3OS B5521591 N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide

Cat. No. B5521591
M. Wt: 341.4 g/mol
InChI Key: HSHFBOJAFSWWTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide" involves complex chemical reactions. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized through a series of reactions, confirmed by 1H NMR, IR, and Mass spectra (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

The structure of related compounds, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, demonstrates the intricate molecular geometry, showcasing near "V" shaped angles between aromatic planes and various intermolecular interactions like hydrogen bonds and π interactions, which contribute to their 3-D arrays (N. Boechat et al., 2011).

Chemical Reactions and Properties

The synthesis and characterization of compounds such as N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide provide insights into the chemical reactions these molecules undergo. Such compounds exhibit electrophilic nature, indicating a propensity for engaging in electron transfer processes, as evidenced by their interactions with DNA bases (Ö. Ekici et al., 2020).

Physical Properties Analysis

The crystalline structure and hydrogen bonding patterns of similar compounds, like 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, offer insights into the physical properties of these molecules. These properties include molecular orientation, hydrogen bond formations, and crystal packing, which are crucial for understanding the solid-state characteristics of these compounds (K. Saravanan et al., 2016).

Chemical Properties Analysis

The chemical activity, charge transfer, and thermodynamic properties of compounds structurally related to "N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide" have been extensively studied. For example, the synthesis and characterization of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide highlighted its electrophilic nature and provided a comprehensive analysis of its chemical activity descriptors, including frontier molecular orbitals and charge transfer mechanisms (Ö. Ekici et al., 2020).

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide derivatives have been synthesized and investigated for various biological activities, demonstrating their potential in scientific research and therapeutic applications. A study by Yurttaş et al. (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the compound , and evaluated them for antitumor activity. The derivatives showed considerable anticancer activity against some cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Properties

Another significant area of research involves the investigation of antimicrobial and antifungal properties. For instance, Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds, structurally related to N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide, exhibited promising in vitro antibacterial activities against various bacteria, with some compounds causing cell membrane rupture of Xanthomonas oryzae pv. Oryzae (Xoo). This indicates the potential of such derivatives in developing new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).

Anticancer Activity

In the realm of cancer research, compounds structurally related to N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide have been synthesized and assessed for their anticancer properties. For example, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity. One of the synthesized compounds showed high selectivity and considerable apoptosis-inducing activity against A549 human lung adenocarcinoma cells, suggesting the potential of such derivatives in targeted cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Enzyme Inhibition for Therapeutic Applications

The exploration of enzyme inhibition for therapeutic applications is another area where derivatives of N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide show promise. Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives and evaluated them for Src kinase inhibitory and anticancer activities. Although some derivatives exhibited modest Src kinase inhibition, their potential as leads in anticancer drug development was highlighted, suggesting the importance of structural modifications for enhanced biological activities (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).

properties

IUPAC Name

N-[4-[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-11-9-13(3-8-16(11)19)17-10-24-18(22-17)21-15-6-4-14(5-7-15)20-12(2)23/h3-10H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHFBOJAFSWWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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